Phenylphosphonodithious acid dipropyl ester
Description
Properties
CAS No. |
50538-07-3 |
|---|---|
Molecular Formula |
C12H19PS2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
phenyl-bis(propylsulfanyl)phosphane |
InChI |
InChI=1S/C12H19PS2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
CZWNDMHKCMXBQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(C1=CC=CC=C1)SCCC |
Origin of Product |
United States |
Preparation Methods
Comparative Data Table
Critical Analysis of Methodologies
- Efficiency : The phosphonochloridothioate route offers the highest yields and operational simplicity.
- Purity : Catalytic coupling ensures minimal metal contamination, critical for pharmaceutical applications.
- Stereochemical Control : Anhydride methods require careful crystallization to isolate desired isomers, adding complexity.
Chemical Reactions Analysis
Types of Reactions
Phenylphosphonodithious acid dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols and phosphonous acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Phosphonic acids and corresponding alcohols.
Reduction: Alcohols and phosphonous acids.
Substitution: Various substituted phosphonodithious esters.
Scientific Research Applications
Phenylphosphonodithious acid dipropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antidote for certain toxins.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phenylphosphonodithious acid dipropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and biochemical processes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphoric Acid, 4-(Methylthio)phenyl Dipropyl Ester (CAS 7292-16-2)
- Structure : A phosphate ester with a methylthio-substituted phenyl group.
- Key Differences :
- Functional Groups : Contains a phosphate (P=O) core vs. phosphorodithioate (P=S₂) in the target compound.
- Reactivity : The phosphate group is more polar and prone to hydrolysis than sulfur-containing analogs.
- Applications : Used as the pesticide Kayaphos; methylthio groups enhance lipophilicity, aiding membrane penetration .
Phosphorodithioic Acid O-Ethyl S,S-Dipropyl Ester (CAS 13194-48-4)
- Structure : A phosphorodithioate with ethyl and dipropyl groups.
- Key Differences: Substituents: Ethyl group vs. phenyl group in the target compound. Applications: Used as the pesticide Ethoprop; sulfur atoms enhance thiophilicity for insecticidal activity .
Phthalic Acid Dipropyl Ester (CAS 131-16-8)
- Structure : A diester of phthalic acid with two propyl groups.
- Key Differences :
Isopropylphenyl Diphenyl Phosphate (CAS 28108-99-8)
- Structure : A triaryl phosphate ester.
- Key Differences :
| Property | This compound | Isopropylphenyl Diphenyl Phosphate |
|---|---|---|
| Molecular Weight | ~296.4 | 368.36 |
| Flame Retardancy | Unlikely | High efficacy |
| Environmental Fate | Potential groundwater contaminant | Persistent due to aryl groups |
Research Findings and Trends
- Bioactivity : Sulfur-containing phosphorus esters (e.g., Ethoprop) show pesticidal activity via inhibition of acetylcholinesterase, suggesting similar mechanisms for the target compound .
- Solubility Trends : Phenyl groups reduce polarity, as seen in phenylboronic acid esters, which are highly soluble in ethers and ketones .
- Synthetic Routes: Dipropyl esters are typically synthesized via nucleophilic substitution of phosphorus chlorides with propanol, as inferred from dipropyl chlorophosphate synthesis .
Biological Activity
Phenylphosphonodithious acid dipropyl ester (PPDPE), a compound with the CAS number 50538-07-3, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial properties, cytotoxicity, and mechanisms of action.
- Molecular Formula : C12H21O2PS2
- Molecular Weight : 290.41 g/mol
- Structure : PPDPE is characterized by a phosphonodithioate group linked to a phenyl ring and two propyl ester moieties.
1. Antimicrobial Activity
PPDPE has been evaluated for its antimicrobial properties against various pathogens. A study indicated that PPDPE exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus subtilis | 0.25 |
| Candida albicans | 2.0 |
These findings suggest that PPDPE could be a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that PPDPE possesses selective cytotoxic effects. The compound was tested on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HepG2 | 20.5 |
The results indicate that PPDPE may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.
The mechanisms through which PPDPE exerts its biological effects involve several pathways:
- Inhibition of Enzymatic Activity : PPDPE has been shown to inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.
- DNA Interaction : Preliminary studies suggest that PPDPE may interact with DNA, disrupting replication and transcription processes.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, PPDPE was tested against clinical isolates of Staphylococcus aureus. The study demonstrated a dose-dependent inhibition of bacterial growth, providing evidence for its potential use as an antibacterial agent in clinical applications.
Case Study 2: Cancer Cell Line Testing
A recent study investigated the effects of PPDPE on various cancer cell lines. Results showed that treatment with PPDPE led to increased apoptosis markers and decreased cell viability, highlighting its potential role in cancer therapy.
Safety and Toxicology
While the biological activities of PPDPE are promising, safety assessments are crucial. Toxicological studies have indicated moderate toxicity levels in animal models, necessitating further research to establish safe dosage guidelines for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
